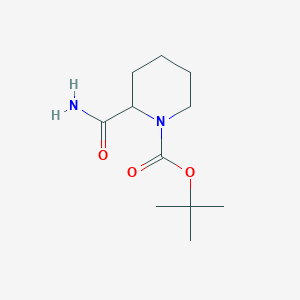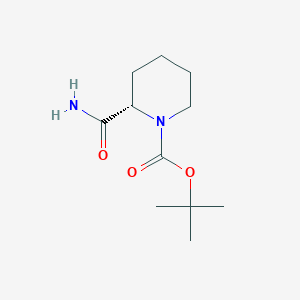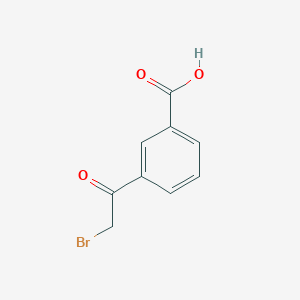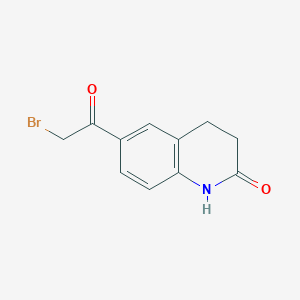
2,3-Dimethoxybenzoyl chloride
概要
説明
2,3-Dimethoxybenzoyl chloride is a chemical compound with the CAS Number: 7169-06-4 . It has a molecular weight of 200.62 and its IUPAC name is 2,3-dimethoxybenzoyl chloride .
Synthesis Analysis
A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Molecular Structure Analysis
The molecular formula of 2,3-Dimethoxybenzoyl chloride is C9H9ClO3 . Its average mass is 200.619 Da and its monoisotopic mass is 200.024017 Da .Chemical Reactions Analysis
The reaction of 2,3-dimethoxybenzoyl chloride with the appropriate aniline derivatives in the presence of THF gives substituted secondary amides .科学的研究の応用
Synthesis of Novel Benzamide Compounds
2,3-Dimethoxybenzoyl chloride is used as a starting reagent in the synthesis of novel benzamide compounds. These compounds are synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. The products are purified and characterized using IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .
Preparation of Substituted Secondary Amides
This compound is involved in the preparation of substituted secondary amides from 2,3-dimethoxybenzoic acid. The process includes reacting 2,3-dimethoxybenzoyl chloride with aniline derivatives in the presence of THF to yield substituted secondary amides .
Synthesis of Chromenoflavone and Cycloartocarpesin Trimethyl Ether
It is utilized in the synthesis of chromenoflavone and cycloartocarpesin trimethyl ether, which are compounds of interest in various fields including medicinal chemistry .
作用機序
Target of Action
2,3-Dimethoxybenzoyl chloride is a benzoyl chloride derivative
Mode of Action
The mode of action of 2,3-Dimethoxybenzoyl chloride is primarily through its reactivity as an acyl chloride. Acyl chlorides are highly reactive and can undergo nucleophilic acyl substitution reactions with various nucleophiles, leading to the formation of amides, esters, and carboxylic acids .
Biochemical Pathways
It has been used as a starting reagent in the synthesis of various compounds, such as benzamides . These compounds have been shown to exhibit antioxidant and antibacterial activities .
Result of Action
Benzamides synthesized from it have shown antioxidant and antibacterial activities . This suggests that the compound may have potential applications in the development of new therapeutic agents.
特性
IUPAC Name |
2,3-dimethoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-7-5-3-4-6(9(10)11)8(7)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNBCSPQVSUBSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374302 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7169-06-4 | |
| Record name | 2,3-dimethoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7169-06-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,3-Dimethoxybenzoyl chloride used in the synthesis of sequestering agents for actinides?
A: 2,3-Dimethoxybenzoyl chloride serves as a precursor to catechol (2,3-dihydroxybenzene) moieties. Catechol groups exhibit strong chelating properties towards metal ions, including actinides like plutonium. This is due to the arrangement of oxygen atoms within the catechol structure, which allows for effective coordination with metal centers. [, , ]
Q2: Can you explain the role of 2,3-Dimethoxybenzoyl chloride in the synthesis of cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate)?
A: In the synthesis of cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate), 2,3-Dimethoxybenzoyl chloride reacts with cyclododecane-r-1,c-5,c-9-triol. This reaction forms cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dimethoxybenzoate), where the methoxy groups act as protecting groups for the hydroxyl groups on the benzene ring. Subsequent deprotection with boron tribromide yields the final product, containing the desired catechol moieties. []
Q3: What is the significance of synthesizing carbocyclic analogues of enterochelin?
A: Enterochelin is a powerful iron-chelating agent produced by bacteria. Synthesizing carbocyclic analogues, like cyclododecane-r-1,c-5,c-9-triyl tris(2,3-dihydroxybenzoate), allows researchers to study the relationship between structure and metal-binding affinity. These studies may offer insights into developing more effective chelating agents for various applications, including the sequestration of toxic metals. []
Q4: Are there any alternative reagents to 2,3-Dimethoxybenzoyl chloride for introducing catechol groups?
A: While 2,3-Dimethoxybenzoyl chloride is commonly used, alternative methods exist for introducing catechol units. One approach involves using 2,3-dioxomethylene, as described in the synthesis of N,N',N'',N'''-tetra(2,3-dihydroxybenzoyl)tetraazacyclotetradecane and -hexadecane. [] The choice of reagent often depends on the specific synthetic requirements and target molecule.
Q5: What are the challenges associated with the synthesis of complex molecules containing multiple catechol groups?
A: Achieving high yields in multi-step syntheses involving catechol derivatives can be challenging. The reactivity of catechol groups necessitates the use of protecting groups, which need careful installation and removal. Purification of intermediates and the final product can also pose significant challenges due to the polarity and potential for oxidation of catechol-containing molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl-[1-(2,4-dichlorophenyl)ethyl]amine](/img/structure/B1334041.png)

![2-(Benzo[d][1,3]dioxol-5-yl)Benzoic acid](/img/structure/B1334045.png)
![2-((Tert-butoxycarbonyl)amino)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1334047.png)
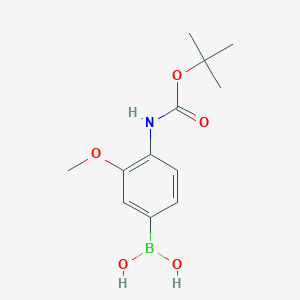
![3-(4-Bromophenyl)-3-[(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334050.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-methylphenyl)propanoic acid](/img/structure/B1334051.png)
